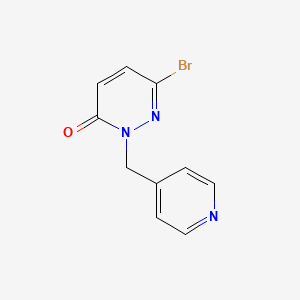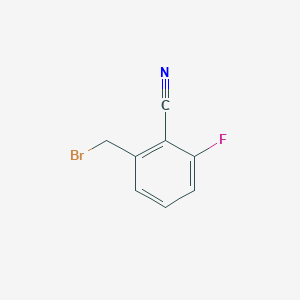
2-(Bromomethyl)-6-fluorobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 2-(Bromomethyl)-6-fluorobenzonitrile and its analogs typically involves halodeboronation reactions, where aryl boronic acids are transformed into aryl halides under certain conditions. For instance, Szumigala et al. (2004) developed a scalable synthesis via the NaOMe-catalyzed bromodeboronation of 2-cyano-6-fluorophenylboronic acid, demonstrating the transformation's generality through a series of aryl boronic acids to form aryl bromides and chlorides in good to excellent yields (Szumigala et al., 2004).
Molecular Structure Analysis
Geometrical structure, vibrational spectra, and other molecular properties have been extensively studied through quantum mechanical calculations and spectroscopic methods. Arockiasamy Ajaypraveenkumar et al. (2017) performed a comprehensive analysis on a related compound, 5-fluoro-2-methylbenzonitrile, using Density Functional Theory (DFT), revealing detailed geometric parameters, vibrational modes, and Non-Linear Optical (NLO) properties (Arockiasamy Ajaypraveenkumar et al., 2017).
Chemical Reactions and Properties
Research has shown that compounds like this compound can undergo various chemical reactions, forming a plethora of structurally diverse and functionally rich products. Gopinathan et al. (2009) described an improved synthesis method for a precursor used in PET radioligand synthesis, highlighting the compound's utility in medical imaging applications (Gopinathan et al., 2009).
Scientific Research Applications
Synthesis Methods
Facile Synthesis : A scaleable synthesis of 2-bromo-3-fluorobenzonitrile, closely related to 2-(bromomethyl)-6-fluorobenzonitrile, was developed using a NaOMe-catalyzed bromodeboronation process. This method showcased the generality of the transformation across a series of aryl boronic acids (Szumigala et al., 2004).
Synthesis of 3-Bromo-2-fluorobenzoic Acid : A synthesis approach was developed for 3-Bromo-2-fluorobenzoic acid from 2-amino-6-fluorobenzonitrile, highlighting an efficient process for producing related compounds (Zhou Peng-peng, 2013).
Applications in Imaging
- Precursor for PET Radioligands : An improved synthesis of a compound structurally similar to this compound was described, serving as a precursor for PET radioligand [18 F]SP203. This underscores the compound's potential in imaging applications (Gopinathan et al., 2009).
Structural and Electronic Properties
- Energetic and Structural Study : An energetic and structural study was conducted on monofluorobenzonitriles, which includes compounds structurally related to this compound. This research contributes to understanding their thermodynamic properties and electronic effects (Silva et al., 2012).
Green Chemistry Applications
- Recyclable Synthesis Method : A microwave-assisted, fluorous synthetic route was developed for compounds including 2-(bromomethyl)benzonitrile. This method emphasizes eco-friendly approaches in chemical synthesis (Ang et al., 2013).
Vibrational Spectroscopy
- Vibrational Spectroscopic Investigations : Detailed vibrational spectroscopic studies were conducted on 3-bromo-5-fluorobenzonitrile, a related compound, providing insight into the molecular properties and potential applications in spectroscopy (Jeyavijayan et al., 2018).
Mechanism of Action
Safety and Hazards
Like many organic compounds, 2-(Bromomethyl)-6-fluorobenzonitrile could pose safety hazards. It could be harmful if ingested, inhaled, or comes into contact with skin . Proper safety measures, such as wearing protective clothing and working in a well-ventilated area, should be taken when handling this compound .
properties
IUPAC Name |
2-(bromomethyl)-6-fluorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-4-6-2-1-3-8(10)7(6)5-11/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRAVAKDETSEXDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C#N)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


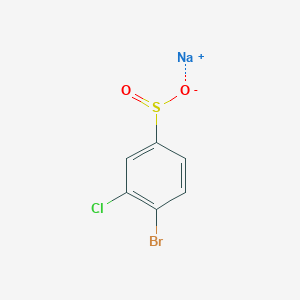
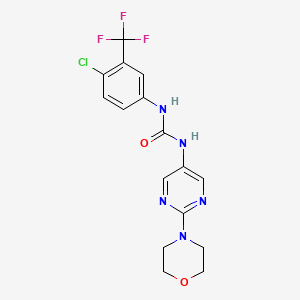


![4-[(1H-indazol-6-ylamino)methyl]phenol](/img/structure/B2493131.png)

![N-(3-chlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![(5-Bromopyridin-3-yl)(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2493134.png)
![6-(4-fluorophenyl)-N-(4-sulfamoylphenethyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2493136.png)
![6-(3-Chloro-4-methoxyphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2493138.png)
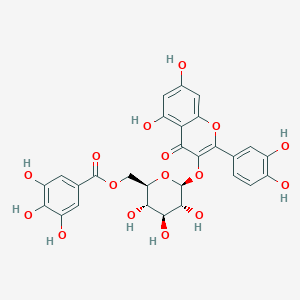
![4-(pyrrolidin-1-ylsulfonyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2493141.png)
